2-Amino-3-(tert-butyl)benzenethiol
CAS No.:
Cat. No.: VC20189416
Molecular Formula: C10H15NS
Molecular Weight: 181.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H15NS |
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Molecular Weight | 181.30 g/mol |
IUPAC Name | 2-amino-3-tert-butylbenzenethiol |
Standard InChI | InChI=1S/C10H15NS/c1-10(2,3)7-5-4-6-8(12)9(7)11/h4-6,12H,11H2,1-3H3 |
Standard InChI Key | ABHURCURWRXQTN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=C(C(=CC=C1)S)N |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
2-Amino-3-(tert-butyl)benzenethiol belongs to the class of substituted benzenethiols. Its IUPAC name derives from the benzene ring substituted with amino (-NH₂), tert-butyl (-C(CH₃)₃), and thiol (-SH) groups at positions 2, 3, and 1, respectively. The tert-butyl group introduces significant steric bulk, influencing the compound’s solubility and reactivity . The molecular structure is represented by the SMILES notation CC(C)(C)C1=C(N)C(=CC=C1)S, which highlights the spatial arrangement of substituents .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₅NS | |
Molecular Weight | 181.30 g/mol | |
SMILES | CC(C)(C)C1=C(N)C(=CC=C1)S | |
InChIKey | Not reported | — |
Melting Point | Not available | — |
Boiling Point | Not available | — |
The absence of reported melting/boiling points and spectral data (e.g., NMR, IR) in accessible literature underscores the need for further experimental characterization.
Comparative Analysis with Structural Analogues
Positional isomers, such as 2-Amino-4-tert-butylphenol (PubChem CID: 11829790), share similarities in steric and electronic profiles but differ in reactivity due to the absence of a thiol group . For instance, the thiol moiety in 2-Amino-3-(tert-butyl)benzenethiol confers nucleophilic and metal-coordinating properties absent in phenolic analogues .
Synthetic Methodologies
Existing Routes for Benzenethiol Derivatives
While no direct synthesis of 2-Amino-3-(tert-butyl)benzenethiol is documented, analogous compounds suggest potential pathways. For example, the preparation of 2-amino-4-tert-butylphenol involves diazotization and coupling reactions using p-tert-butylphenol and aniline derivatives . Adapting such methods could involve:
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Diazotization of Aniline: Formation of a diazonium salt under acidic, low-temperature conditions (0–10°C) .
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Coupling with tert-Butyl-Substituted Thiophenol: Reacting the diazonium salt with a tert-butyl-bearing thiophenol precursor to install the amino group.
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Reductive Cleavage: Use of reducing agents (e.g., NaHSO₃) to stabilize the thiol group post-coupling .
Challenges in Synthesis
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Thiol Oxidation: The -SH group is prone to oxidation, requiring inert atmospheres or stabilizing agents during synthesis.
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Regioselectivity: Achieving precise substitution patterns on the benzene ring remains challenging without directed ortho-metalation or protecting group strategies.
Future Research Directions
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Synthetic Optimization: Development of regioselective methods to install amino and thiol groups on tert-butyl-substituted benzene rings.
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Spectroscopic Characterization: Comprehensive NMR, IR, and X-ray crystallography studies to elucidate structural and electronic properties.
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Application-Driven Studies: Exploration of catalytic, pharmaceutical, and materials science applications through targeted derivatization.
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